molecular formula C16H12ClFN2O B11766927 (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618444-37-4

(1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B11766927
CAS No.: 618444-37-4
M. Wt: 302.73 g/mol
InChI Key: HHRQZFFCJIQMTC-UHFFFAOYSA-N
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Description

The compound (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a pyrazole derivative featuring a methanol group at the 4-position, a 4-chlorophenyl group at the 1-position, and a 4-fluorophenyl group at the 3-position. Its structure combines halogenated aryl groups, which influence electronic properties, steric bulk, and intermolecular interactions.

Properties

CAS No.

618444-37-4

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

[1-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12ClFN2O/c17-13-3-7-15(8-4-13)20-9-12(10-21)16(19-20)11-1-5-14(18)6-2-11/h1-9,21H,10H2

InChI Key

HHRQZFFCJIQMTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with 4-chlorophenyl and 4-fluorophenyl groups.

    Introduction of the Methanol Moiety: The methanol group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a methanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazole ring or the aromatic substituents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

The unique structure of (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol leads to several therapeutic applications:

Anti-inflammatory and Analgesic Properties

  • Studies indicate that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, similar compounds have been shown to inhibit pro-inflammatory cytokines, making them candidates for developing anti-inflammatory medications.
  • Case Study: A derivative of this compound demonstrated a reduction in inflammation markers in animal models, suggesting potential for treating chronic inflammatory diseases.

Antitumor Activity

  • Research has highlighted the anticancer potential of pyrazole derivatives. The presence of halogen substituents may enhance binding affinity to cancer-related targets, improving therapeutic efficacy.
  • Case Study: In vitro studies revealed that (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol inhibited the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.

Agrochemical Development

  • This compound is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness in enhancing agricultural productivity has been documented .
  • Case Study: Field trials showed that formulations containing this pyrazole derivative resulted in higher crop yields compared to untreated controls.

Development of New Materials

  • The compound is being explored for its properties in creating new materials such as polymers and coatings that exhibit improved durability and chemical resistance .
  • Case Study: Research demonstrated that incorporating (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol into polymer matrices enhanced their mechanical strength and thermal stability.

Interaction Studies

Understanding the interaction mechanisms of (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol with biological targets is crucial for its application:

  • Binding Affinity : Similar compounds have been shown to interact with mitogen-activated protein kinases (MAPKs), influencing cellular processes such as growth and inflammation.

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Isostructural Derivatives

Key Compounds :

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
Property Compound 4 (Cl) Compound 5 (Br) Target Compound (Cl/F)
Halogen Substituent 4-Chlorophenyl 4-Bromophenyl 4-Chlorophenyl (1-position)
Crystal Structure Triclinic, P̄1 symmetry Triclinic, P̄1 symmetry Not reported
Isostructurality Yes (identical packing to 5) Yes (identical packing to 4) N/A
Synthesis Yield High (~80–90%) High (~80–90%) Not reported

Key Findings :

  • Despite differing halogen substituents (Cl vs. Br), Compounds 4 and 5 are isostructural , with nearly identical crystal packing due to their shared core framework .
  • This contrasts with other halogenated analogs (e.g., 3-chlorocinnamic acid vs. 3-bromocinnamic acid), where halogen size differences often disrupt isostructurality .

Pyrazole Derivatives with Varying Substituents

Key Compounds :

  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1)
  • 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3)
  • (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol (CID 3840017)
Property Compound 1 (Carbaldehyde) Compound 3 (Ethanone) CID 3840017 (Methoxy) Target Compound (Methanol)
4-Position Group Carbaldehyde Ethanone Methanol Methanol
Dihedral Angle 4.64° (pyrazole/fluorophenyl) 4.89° (pyrazole/fluorophenyl) Not reported Not reported
Polarity Moderate (aldehyde group) Low (ketone group) High (methanol + methoxy) High (methanol + halogens)
Synthetic Route Chalcone + hydrazine/formic acid Chalcone + hydrazine/acetic acid Not specified Likely chalcone + hydrazine

Key Findings :

  • The dihedral angle between the pyrazole ring and fluorophenyl group remains small (4–10°), indicating planar molecular conformations that favor π-π stacking in crystals .

Key Compounds :

  • 31a (Cl) and 31b (F) : 4-(4-Chlorophenyl/fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Property Compound 31a (Cl) Compound 31b (F) Target Compound (Cl/F)
Core Structure Thiazole-pyrazole-triazole Thiazole-pyrazole-triazole Pyrazole-methanol
Biological Activity COX-1/COX-2 inhibition COX-1/COX-2 inhibition Not reported
Halogen Influence Cl enhances lipophilicity F may improve metabolic stability Cl/F balance for optimal properties

Key Findings :

  • Thiazole derivatives like 31a/b demonstrate that halogen choice (Cl vs. F) modulates bioactivity, with Cl increasing lipophilicity and F enhancing metabolic stability .
  • The target compound’s pyrazole-methanol scaffold may lack the thiazole-triazole motif’s COX inhibition but could exhibit unique binding properties due to its hydrogen-bonding methanol group.

Crystallographic Insights

  • Software Dependency : Structural comparisons rely heavily on crystallographic tools like SHELXL , which refine atomic coordinates and intermolecular contact data .
  • Packing Efficiency : The isostructurality of Cl/Br analogs (Compounds 4/5) suggests that bulky triazole and thiazole groups dominate packing behavior, minimizing halogen-driven disparities .

Biological Activity

(1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with chlorophenyl and fluorophenyl substituents, which may enhance its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C13H10ClF N2O
  • Molecular Weight : Approximately 270.71 g/mol

The presence of halogen atoms (chlorine and fluorine) in the para positions of the phenyl rings contributes to the compound's unique chemical reactivity and interaction with biological targets, potentially enhancing its binding affinity and therapeutic efficacy.

The biological activity of (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is primarily attributed to its interactions with various enzymes and receptors involved in critical cellular processes. Similar pyrazole derivatives have been reported to exhibit:

  • Anti-inflammatory Effects : Compounds in this class have shown significant anti-inflammatory activity, likely through inhibition of pro-inflammatory pathways .
  • Antitumor Activity : Research indicates that certain pyrazoles can inhibit cancer cell proliferation by targeting signaling pathways such as MAPK14, which plays a role in cell growth and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol:

  • Anticancer Properties : A study demonstrated that structurally similar compounds inhibited the growth of breast cancer cells by inducing apoptosis and blocking key signaling pathways such as Notch-AKT, suggesting a promising avenue for cancer therapy .
  • Anti-inflammatory Activity : In vitro assays have shown that related compounds exhibit IC50 values comparable to established anti-inflammatory drugs like diclofenac, indicating their potential as effective anti-inflammatory agents .

Comparative Analysis

To better understand the significance of (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol within its chemical class, a comparison with similar compounds is presented below:

Compound NameUnique FeaturesBiological Activity
(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanolContains fluorine at para positionAntineoplastic effects
(3-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanolFluorine at meta positionAltered reactivity, potential analgesic properties
(3-(2-Methylphenyl)-1H-pyrazol-4-yl)methanolMethyl substitution affects solubilityEnhanced interaction with biological targets

The dual halogen substitution in (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol may provide enhanced stability and reactivity compared to other derivatives, making it particularly valuable in medicinal chemistry .

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